molecular formula C8H12N2O B2609649 (2-Ethoxypyridin-4-yl)methanamine CAS No. 869294-22-4

(2-Ethoxypyridin-4-yl)methanamine

Cat. No.: B2609649
CAS No.: 869294-22-4
M. Wt: 152.197
InChI Key: HTHXFXLHFSGNOE-UHFFFAOYSA-N
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Description

(2-Ethoxypyridin-4-yl)methanamine is an organic compound with the molecular formula C8H12N2O It is a derivative of pyridine, featuring an ethoxy group at the second position and a methanamine group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethoxypyridin-4-yl)methanamine typically involves the ethoxylation of pyridine derivatives followed by amination. One common method includes the reaction of 2-chloropyridine with sodium ethoxide to form 2-ethoxypyridine, which is then subjected to reductive amination using formaldehyde and ammonia or an amine source under hydrogenation conditions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts such as palladium on carbon (Pd/C) can facilitate the hydrogenation step, while maintaining controlled temperature and pressure conditions to optimize the reaction efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxides or aldehydes, depending on the oxidizing agent used.

    Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, leading to the formation of various substituted pyridine derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Hydrogen gas (H2) in the presence of Pd/C or other suitable catalysts.

    Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.

Major Products:

    Oxidation: Pyridine N-oxides, aldehydes.

    Reduction: Secondary amines.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

(2-Ethoxypyridin-4-yl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2-Ethoxypyridin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy group and methanamine moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

    (2-Methoxypyridin-4-yl)methanamine: Similar structure with a methoxy group instead of an ethoxy group.

    (2-Methoxypyrimidin-4-yl)methanamine: Contains a pyrimidine ring instead of a pyridine ring.

    Methenamine: A heterocyclic compound with a different core structure but similar functional groups.

Uniqueness: (2-Ethoxypyridin-4-yl)methanamine is unique due to the presence of both an ethoxy group and a methanamine group on the pyridine ring, which can influence its chemical reactivity and biological activity. The ethoxy group provides additional steric and electronic effects compared to similar compounds with different substituents.

Properties

IUPAC Name

(2-ethoxypyridin-4-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-2-11-8-5-7(6-9)3-4-10-8/h3-5H,2,6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTHXFXLHFSGNOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CC(=C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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